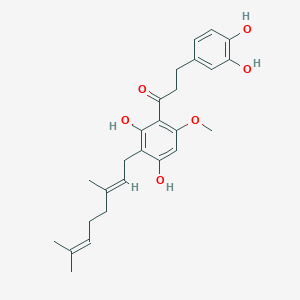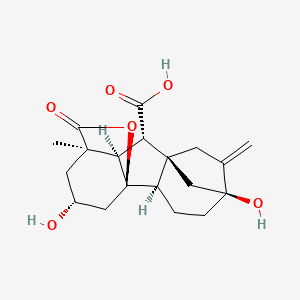
Gibberellin A29
Vue d'ensemble
Description
Synthesis Analysis
Gibberellin A29 can be synthesized from Gibberellin A3, as demonstrated in a study where Gibberellin A3 was converted into ent-13-hydroxy-2-oxo-20-norgibberella-1(10),16-diene-7,19-dioic acid, a catabolite of Gibberellin A29. This synthesis pathway helped establish the structure of a catabolite of Gibberellin A29 in developing seeds of Pisum sativum, highlighting the metabolic transformation Gibberellin A29 undergoes in plant systems (Gaskin, Kirkwood, & Macmillan, 1981).
Molecular Structure Analysis
The molecular structure of Gibberellin A29 is closely related to other gibberellins, featuring the gibberellin backbone with specific functional groups that define its activity. While detailed structural analyses of Gibberellin A29 specifically are scarce, the general structure of gibberellins includes four rings (labeled A, B, C, and D) with various degrees of oxidation on the rings that affect their physiological activity. The synthesis and structural elucidation of related gibberellins provide insights into the functional groups necessary for their biological activity.
Chemical Reactions and Properties
Gibberellin A29, like other gibberellins, participates in various biochemical pathways within plants. The conversion of Gibberellin A29 to its catabolites and related compounds involves oxidation, reduction, and rearrangement reactions, reflecting its dynamic role in plant growth regulation. The partial synthesis from Gibberellin A3 to a known catabolite of Gibberellin A29 demonstrates the chemical transformations these molecules can undergo in biological contexts (Gaskin, Kirkwood, & Macmillan, 1981).
Applications De Recherche Scientifique
Role in Plant Growth and Seed Development :
- GA29, along with other gibberellins (GAs), was identified in the pods and seeds of pea plants (Pisum sativum). These GAs, especially GA1, were correlated with pod size, indicating a regulatory role in pod growth and seed development. It was observed that while GA29 accumulates during seed enlargement, it appears to be unnecessary for normal seed development or subsequent germination (García-Martínez, Sponsel, & Gaskin, 2004).
Gibberellin-Induced Protein Interaction :
- The interaction of GA with its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and the transcriptional regulator DELLA proteins is a crucial mechanism in gibberellin signaling. This interaction regulates gene expression and is fundamental to understanding the molecular mechanisms of GA perception in plants (Murase, Hirano, Sun, & Hakoshima, 2008).
Anti-Inflammatory Effects in Airway Epithelial Cells :
- GA3, a gibberellin closely related to GA29, has demonstrated anti-inflammatory effects in airway epithelial cells. This is attributed to the induction of the zinc finger protein A20, which regulates NF‐κB‐driven inflammation (Reihill et al., 2016).
Gibberellin Receptors and Signaling :
- Studies on GID1, a soluble receptor for gibberellin, contribute significantly to our understanding of GA signaling in plants. GID1's interaction with the rice DELLA protein SLR1 in a GA-dependent manner provides insights into the molecular basis of GA-induced growth stimulation in plants (Ueguchi-Tanaka et al., 2005).
Role in Gibberellin Metabolism and Regulation :
- GA29 is part of a complex GA metabolism pathway that regulates diverse growth and developmental processes in plants. Recent studies have revealed previously unrecognized deactivation mechanisms in GA metabolism, showing how both biosynthesis and deactivation pathways are tightly regulated by developmental and environmental signals (Yamaguchi, 2008).
Orientations Futures
Propriétés
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBYHSYZKIAJDA-WWSAFQOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A29 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
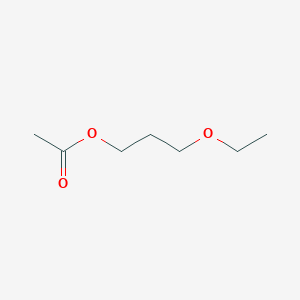
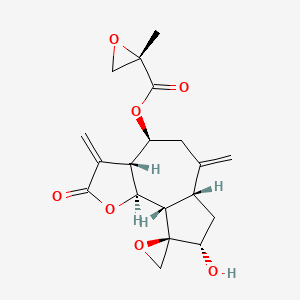
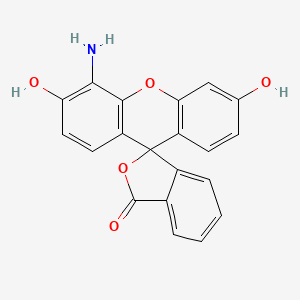
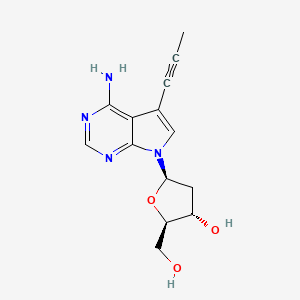
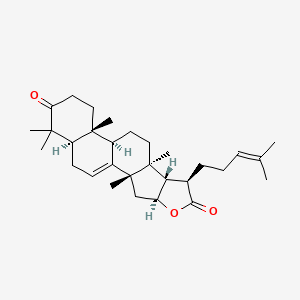
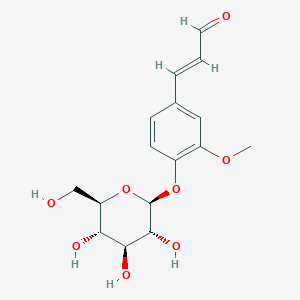
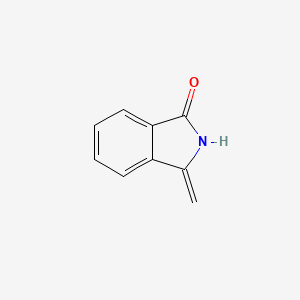
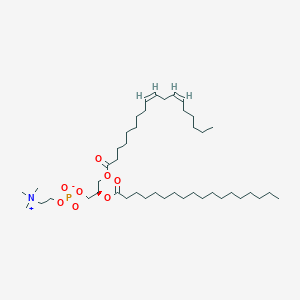
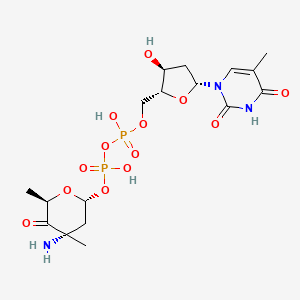
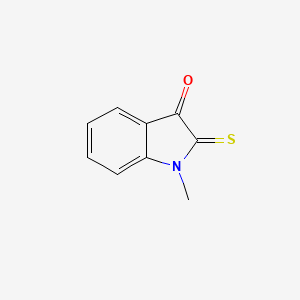
![(2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1254802.png)
![16-ethyl-17-(2-fluoroacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1254803.png)
